Cas no 10020-01-6 (TEA-PHENYLBENZIMIDAZOLE SULFONATE)

TEA-PHENYLBENZIMIDAZOLE SULFONATE structure
10020-01-6 structure
Product Name:TEA-PHENYLBENZIMIDAZOLE SULFONATE
CAS No:10020-01-6
MF:C19H25N3O6S
MW:423.483303785324
CID:118294
PubChem ID:9823614
Update Time:2025-04-18

TEA-PHENYLBENZIMIDAZOLE SULFONATE Chemical and Physical Properties

Names and Identifiers

    • TEA-PHENYLBENZIMIDAZOLE SULFONATE
    • 2-[bis(2-hydroxyethyl)amino]ethanol,2-phenyl-3H-benzimidazole-5-sulfonic acid
    • 10020-01-6
    • UNII-TQA10H23WC
    • Phenylbenzimidazole sulfonic acid triethanolamine salt
    • Triethananolamine phenylbenzimidazole sulfonate
    • Triethanolamine 2-phenylbenzimidazole-5-sulfonate
    • Q27290146
    • TQA10H23WC
    • TEA-phenylbenzimidazole sulfonate [INCI]
    • 2-[bis(2-hydroxyethyl)amino]ethanol;2-phenyl-3H-benzimidazole-5-sulfonic acid
    • Ethanol, 2,2',2''-nitrilotris-, 2-phenyl-1H-benzimidazole-5-sulfonate (salt)
    • Inchi: 1S/C13H10N2O3S.C6H15NO3/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;8-4-1-7(2-5-9)3-6-10/h1-8H,(H,14,15)(H,16,17,18);8-10H,1-6H2
    • InChI Key: GEUXNQJCOASYJH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)NC(C1C=CC=CC=1)=N2)(=O)(=O)O.OCCN(CCO)CCO

Computed Properties

  • Exact Mass: 80.96463
  • Monoisotopic Mass: 423.14640670g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 470
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 155Ų

Experimental Properties

  • PSA: 57.2
  • LogP: 1.82270
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